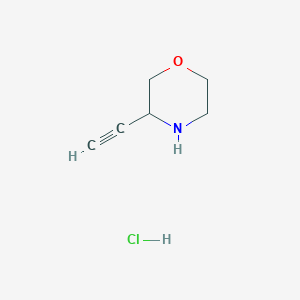

3-Ethynylmorpholine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

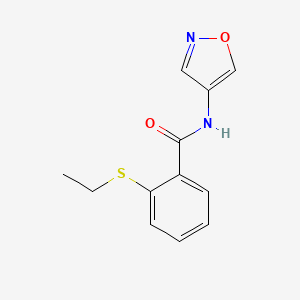

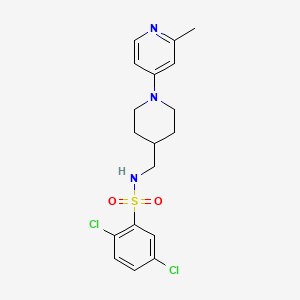

3-Ethynylmorpholine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties . It has potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent studies . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis

The morpholine moiety of these molecules has relevant structural characteristics, essentially with the type of hybridization (sp3) of the ring carbons and the inherent flexibility to the molecule, which enables the flipping between the conformers . These heterocyclic compounds present both ether and amine functional groups in positions 1 and 4, respectively .Chemical Reactions Analysis

Most of the chemical reactions of morpholine involve the amine functional group, due to the common chemical inertness of the ethers . A thermochemical study of N-methylmorpholine and N-ethylmorpholine compounds was performed with the purpose of evaluating and understanding the energetic effects inherent to the replacement of the hydrogen of the amino group by an alkyl group in the morpholine scaffold .Applications De Recherche Scientifique

Synthesis and Characterization

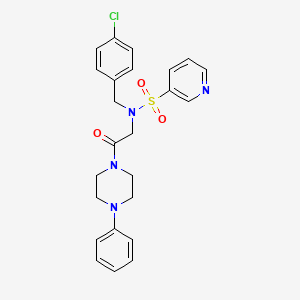

- 3-Ethynylmorpholine hydrochloride plays a crucial role in the synthesis of various chemical compounds. For example, it is used in the synthesis of neurokinin-1 receptor antagonists, which have potential applications in treating emesis and depression (Harrison et al., 2001).

- It also contributes to the synthesis of quinazolinone Schiff base derivatives, which show significant anticancer activity, particularly against MCF-7 cells (Zahedifard et al., 2015).

Antimicrobial and Anticancer Properties

- Studies have revealed the potential of compounds synthesized using this compound in antimicrobial applications. For instance, thiomorpholine derivatives demonstrate significant antimicrobial activity (Kardile & Kalyane, 2010).

- Additionally, fluoroquinolones analogs, synthesized under specific conditions involving this compound, show considerable antibacterial activity against various microorganisms (Prasad et al., 2017).

Pharmaceutical Research

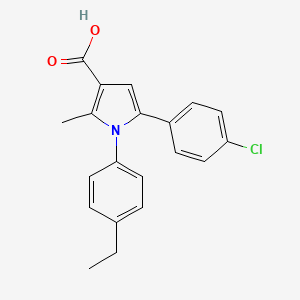

- In pharmaceutical research, this compound is utilized in synthesizing compounds with potential therapeutic applications. For instance, morpholinoacetic acid ortho-toluidide and its derivatives, synthesized using this compound, show promising anti-arrhythmic and antifibrillatory activities (Gashkova et al., 2017).

Chemical Analysis and Pharmacology

- This compound is also significant in the chemical analysis of pharmaceutical preparations. It plays a role in the electrophoretic and gas-chromatographic analysis of various pharmaceutical compounds (Burykin et al., 2014).

- Furthermore, derivatives of this compound, such as morpholine hydrochloride salts, are studied for their antidepressive activity, indicating its relevance in mental health research (Yuan, 2012).

Orientations Futures

The future directions of research into 3-Ethynylmorpholine hydrochloride and similar compounds could involve the development of cost-effective and efficient hydrogen production technologies . This would require a significant amount of study, especially in terms of optimizing the operation parameters affecting the hydrogen output .

Propriétés

IUPAC Name |

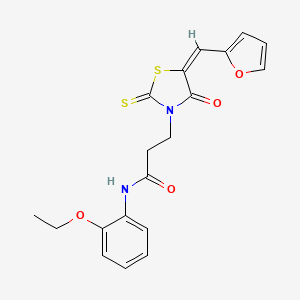

3-ethynylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-2-6-5-8-4-3-7-6;/h1,6-7H,3-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEWWVVUAKCNGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2377209.png)

![3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B2377210.png)

![4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2377221.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)

![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)